molecular formula C17H25NO3S B2992104 N-(3-Methylsulfonylpropyl)-N-[(3-propylphenyl)methyl]prop-2-enamide CAS No. 2411248-19-4

N-(3-Methylsulfonylpropyl)-N-[(3-propylphenyl)methyl]prop-2-enamide

Cat. No. B2992104
CAS RN: 2411248-19-4
M. Wt: 323.45
InChI Key: YDYSCUBPAGBTIY-UHFFFAOYSA-N
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Description

N-(3-Methylsulfonylpropyl)-N-[(3-propylphenyl)methyl]prop-2-enamide, also known as MSPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

N-(3-Methylsulfonylpropyl)-N-[(3-propylphenyl)methyl]prop-2-enamide has been found to have potential applications in various scientific fields. In the medical field, N-(3-Methylsulfonylpropyl)-N-[(3-propylphenyl)methyl]prop-2-enamide has been studied as a potential treatment for cancer due to its ability to inhibit the growth of cancer cells. It has also been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
In addition to its medical applications, N-(3-Methylsulfonylpropyl)-N-[(3-propylphenyl)methyl]prop-2-enamide has been studied for its potential use as a catalyst in chemical reactions. It has been found to be an effective catalyst for the synthesis of various organic compounds, including cyclic carbonates and lactones.

Mechanism of Action

The mechanism of action of N-(3-Methylsulfonylpropyl)-N-[(3-propylphenyl)methyl]prop-2-enamide is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. It may also work by reducing inflammation through its effects on various signaling pathways in the body.
Biochemical and Physiological Effects:
Studies have shown that N-(3-Methylsulfonylpropyl)-N-[(3-propylphenyl)methyl]prop-2-enamide has several biochemical and physiological effects. In vitro studies have shown that N-(3-Methylsulfonylpropyl)-N-[(3-propylphenyl)methyl]prop-2-enamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to reduce inflammation by inhibiting the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-Methylsulfonylpropyl)-N-[(3-propylphenyl)methyl]prop-2-enamide is its potential as a treatment for cancer and inflammatory diseases. It also has potential applications as a catalyst in chemical reactions. However, one limitation of N-(3-Methylsulfonylpropyl)-N-[(3-propylphenyl)methyl]prop-2-enamide is its relatively low solubility in water, which can make it difficult to work with in certain lab experiments.

Future Directions

There are several future directions for research on N-(3-Methylsulfonylpropyl)-N-[(3-propylphenyl)methyl]prop-2-enamide. One area of interest is its potential as a treatment for other diseases, such as neurodegenerative diseases and autoimmune disorders. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-Methylsulfonylpropyl)-N-[(3-propylphenyl)methyl]prop-2-enamide and its effects on various signaling pathways in the body. Finally, research is needed to develop more efficient synthesis methods for N-(3-Methylsulfonylpropyl)-N-[(3-propylphenyl)methyl]prop-2-enamide and to improve its solubility in water for easier use in lab experiments.

Synthesis Methods

N-(3-Methylsulfonylpropyl)-N-[(3-propylphenyl)methyl]prop-2-enamide can be synthesized through a multi-step process involving the reaction of 3-methylsulfonylpropanal with 3-propylbenzyl bromide, followed by the addition of propargyl bromide and subsequent reduction with lithium aluminum hydride. The final product is obtained through the reaction of the resulting alcohol with propionyl chloride.

properties

IUPAC Name

N-(3-methylsulfonylpropyl)-N-[(3-propylphenyl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3S/c1-4-8-15-9-6-10-16(13-15)14-18(17(19)5-2)11-7-12-22(3,20)21/h5-6,9-10,13H,2,4,7-8,11-12,14H2,1,3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDYSCUBPAGBTIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=CC=C1)CN(CCCS(=O)(=O)C)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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